molecular formula C12H13ClO3 B1472909 Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate CAS No. 1803610-17-4

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B1472909
CAS No.: 1803610-17-4
M. Wt: 240.68 g/mol
InChI Key: YLNSILSMJPPFDY-UHFFFAOYSA-N
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Description

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate is a useful research compound. Its molecular formula is C12H13ClO3 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c1-16-11(14)8-6-12(15,7-8)9-3-2-4-10(13)5-9/h2-5,8,15H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNSILSMJPPFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC(=CC=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate (CAS Number: 1803610-17-4) is an organic compound with a unique cyclobutane structure that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C12H13ClO3
  • Molecular Weight : 240.68 g/mol
  • IUPAC Name : this compound

The compound features a cyclobutane ring substituted with a 3-chlorophenyl group and a hydroxy group, contributing to its distinctive chemical reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Cyclobutane Ring : Achieved through [2+2] cycloaddition reactions of alkenes.
  • Introduction of the 3-Chlorophenyl Group : Utilizes Friedel-Crafts alkylation with 3-chlorobenzene.
  • Hydroxylation : Introduces the hydroxy group via hydroxylation reactions using reagents like osmium tetroxide.
  • Carboxylation : Involves the addition of carbon dioxide to form the carboxylic acid moiety.

These synthetic routes are crucial for producing the compound in sufficient purity for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or receptor binding, leading to various downstream effects. The exact mechanisms are still under investigation, but potential pathways include:

  • Anti-inflammatory Effects : The compound has been explored for its ability to inhibit inflammatory pathways, possibly by modulating cytokine release.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain bacterial strains.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anti-inflammatory Activity :
    • A study demonstrated that this compound significantly reduced inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. The results indicated a dose-dependent response, suggesting a potential therapeutic application in treating inflammatory diseases.
  • Antimicrobial Testing :
    • In vitro assays revealed that the compound exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined, showing promising results for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 3-(4-chlorophenyl)-3-hydroxycyclobutane-1-carboxylateCyclobutane derivativeModerate anti-inflammatory effects
3-(4-Chlorophenyl)propionic acidPropionic acid derivativeWeak anti-inflammatory properties

This compound stands out due to its cyclobutane structure, which may enhance its reactivity and selectivity compared to other phenolic compounds.

Future Directions

Further research is warranted to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Potential areas of exploration include:

  • Clinical Trials : Investigating safety and efficacy in human subjects.
  • Mechanistic Studies : Clarifying molecular targets and pathways involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to optimize therapeutic properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate
Reactant of Route 2
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Methyl 3-(3-chlorophenyl)-3-hydroxycyclobutane-1-carboxylate

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